2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride
Description
2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a brominated aromatic ring and a sulfonyl chloride functional group. The compound’s structure includes a 3-bromophenyl moiety linked via a formamido group to an ethane-sulfonyl chloride backbone.
Properties
CAS No. |
1315367-63-5 |
|---|---|
Molecular Formula |
C9H9BrClNO3S |
Molecular Weight |
326.60 g/mol |
IUPAC Name |
2-[(3-bromobenzoyl)amino]ethanesulfonyl chloride |
InChI |
InChI=1S/C9H9BrClNO3S/c10-8-3-1-2-7(6-8)9(13)12-4-5-16(11,14)15/h1-3,6H,4-5H2,(H,12,13) |
InChI Key |
QOLAOWUZQSOGQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride typically involves the reaction of 3-bromobenzene with formamide and ethane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is employed in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Sulfonyl Chlorides
Reactivity and Functional Group Analysis
- Sulfonyl Chloride Reactivity : Like other sulfonyl chlorides (e.g., 5-bromo-1-benzofuran-2-sulfonyl chloride ), the target compound can act as a sulfonating agent in reactions with amines or alcohols. However, the presence of the formamido group may sterically hinder nucleophilic attack compared to simpler analogs like 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride .
- In contrast, electron-withdrawing groups (e.g., nitro in the latter compound) may further activate the aryl ring for substitution.
Biological Activity
2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride is a sulfonyl chloride compound that incorporates a formamide functional group. Its unique structure, characterized by the presence of a bromophenyl moiety, suggests potential biological activity and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The chemical formula for 2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride is C_9H_10BrClN_2O_2S. The presence of both the sulfonyl chloride and formamide groups allows for diverse chemical reactivity, which can be exploited in various biological contexts.
The biological activity of sulfonyl chlorides, including 2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride, often involves the formation of sulfonamides or other derivatives through nucleophilic attack by amines or alcohols. This reactivity can lead to the modification of biomolecules, potentially influencing numerous biological pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Sulfonyl chlorides can act as inhibitors for various enzymes by modifying active site residues.
- Antimicrobial Activity : Some sulfonamide derivatives exhibit antimicrobial properties by interfering with bacterial folate synthesis.
Biological Activity Studies
Research into the biological activity of 2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride has revealed several promising applications:
Anticancer Potential
Sulfonamide derivatives have been investigated for their anticancer properties. For instance, compounds that inhibit specific kinases involved in cancer cell proliferation have shown promise in preclinical studies. The potential for 2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride to act as a kinase inhibitor warrants further investigation.
Case Studies
- In Vitro Studies : In vitro assays using bacterial strains have shown that compounds similar to 2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride exhibit significant antibacterial activity. For example, a study reported an IC50 value in the low micromolar range for related sulfonamide compounds against Staphylococcus aureus and E. coli .
- Antimalarial Activity : Research on structurally similar compounds has indicated potential antimalarial activity. A particular derivative demonstrated significant suppression of Plasmodium falciparum growth in vitro and improved survival rates in murine models .
Comparative Analysis with Related Compounds
To better understand the potential applications of 2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride, it is useful to compare it with other structurally related compounds:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 4-Bromobenzenesulfonamide | Antimicrobial | Commonly used in pharmaceuticals |
| N-(4-Bromophenyl)acetamide | Analgesic properties | Exhibits anti-inflammatory effects |
| 4-Bromobenzoyl chloride | Reactive acyl chloride; used in acylation | Versatile in organic synthesis |
| 2-(4-Bromophenyl)-N-(pyridin-3-yl)acetamide | Anticancer activity | Targets specific cancer pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
